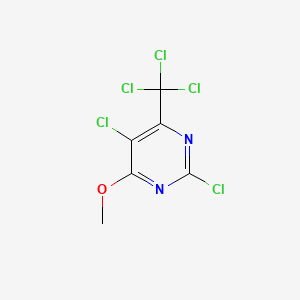
2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-ol typically involves multi-step procedures. One common method includes the reaction of 3-(trifluoromethyl)aniline with piperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation, to introduce the propan-1-ol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol: Shares a similar structure but with different functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine moiety but with a benzothiazole ring instead of a phenyl ring.
Uniqueness
2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-ol is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C14H19F3N2O |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H19F3N2O/c1-11(10-20)18-5-7-19(8-6-18)13-4-2-3-12(9-13)14(15,16)17/h2-4,9,11,20H,5-8,10H2,1H3 |
InChI Key |
YETIWRGDDIIHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)


![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)


![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)

